1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine
Description
1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a piperazine derivative featuring a thiophene ring substituted with a 2-chlorophenyl group at the 5-position and a methylpiperazine moiety at the 2-position. Its structure combines the electron-rich thiophene core with the chlorine substituent, which enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
1-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWGGVIXJROMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2S |
| Molecular Weight | 292.83 g/mol |
| CAS Number | 1049872-82-3 |
| MDL Number | MFCD09971617 |
| Appearance | White to off-white powder |
Research indicates that compounds similar to this compound often act by modulating microtubule dynamics, which is crucial for cell division. A study highlighted that piperazine derivatives can enhance the sensitivity of cancer cells to apoptotic signals by disrupting microtubule stability, leading to mitotic arrest and apoptosis in cancer cells .
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- In vitro Studies : The compound has been tested against different cancer cell lines, where it exhibited significant cytotoxic effects. For example, derivatives with similar structures have been reported to induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptosis .
- Mechanism Insights : The activity is believed to involve binding to the colchicine-binding site on β-tubulin, which disrupts normal microtubule function and promotes apoptosis through increased activation of caspases in response to TNF (Tumor Necrosis Factor) .
Case Studies
Several studies have documented the biological effects of piperazine derivatives:
- Colon Cancer Study : A derivative similar to this compound was shown to induce apoptosis in HT29 human colon cancer cells with an effective dose (ED50) around 115 nm. This study highlighted the compound's potential as a sensitizer for apoptotic therapies in colon cancer treatment .
- Microtubule Dynamics Research : In a structure-activity relationship study, piperazine-based compounds were evaluated for their ability to inhibit microtubule dynamics effectively. The findings suggest that modifications on the phenyl and benzoyl rings significantly affect their biological activity, indicating that similar strategies could enhance the efficacy of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine (CID 28818943)
- Structural Difference : Replaces the 2-chlorophenyl group with 2-fluorophenyl.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. This may enhance metabolic stability but reduce binding affinity in certain targets.
- Molecular Formula : C₁₅H₁₇FN₂S vs. C₁₅H₁₆ClN₂S for the target compound.
1-[(5-Chlorothien-2-yl)methyl]piperazine (CAS 55513-18-3)
- Structural Difference : Lacks the phenyl ring; chlorine is directly attached to the thiophene.
- Lower molecular weight (C₉H₁₂ClN₂S) may improve solubility.
Heterocyclic Core Modifications
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1803597-91-2)
- Structural Difference : Replaces thiophene with a 1,2,4-oxadiazole ring.
- This modification is common in kinase inhibitors.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
Linkage and Functional Group Variations
1-(3,5-Bis(trifluoromethyl)phenyl)piperazine derivatives (e.g., RTB70)
- Structural Difference : Uses a bis(trifluoromethyl)phenyl group instead of chlorophenyl-thiophene.
- Impact : Trifluoromethyl groups enhance lipophilicity and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes.
Para Chloro Benzhydryl Piperazine (Intermediate of Cetirizine)
Antibacterial Properties
- The target compound’s 2-chlorophenyl group correlates with enhanced antibacterial activity, as observed in analogous chlorophenyl piperazine derivatives (e.g., compound 8 in ).
- Comparison : Fluorophenyl analogs (CID 28818943) show reduced Gram-negative activity due to decreased electron-withdrawing effects.
Physicochemical Properties Comparison
| Property | Target Compound | 2-Fluorophenyl Analog (CID 28818943) | Oxadiazole Derivative (CAS 1803597-91-2) |
|---|---|---|---|
| Molecular Weight | 300.82 g/mol | 284.37 g/mol | 299.79 g/mol |
| LogP | ~3.5 (estimated) | ~3.1 | ~2.8 |
| Solubility | Low (chlorine enhances lipophilicity) | Moderate (fluorine improves polarity) | High (oxadiazole increases polarity) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
